Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate
Description
Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate is a benzothiophene-derived heterocyclic compound with a complex substitution pattern. Its structure features:
- Ethyl ester at position 3,
- Diacetylamino group (two acetyl moieties on the amino group) at position 7,
- Phenylcarbonyl amino group (benzamide substituent) at position 2.
The diacetylamino and phenylcarbonyl groups enhance steric bulk and modulate electronic properties, influencing reactivity and interactions with biological targets .
Properties
IUPAC Name |
ethyl 2-benzamido-7-(diacetylamino)-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-4-29-22(28)18-16-11-8-12-17(24(13(2)25)14(3)26)19(16)30-21(18)23-20(27)15-9-6-5-7-10-15/h5-12H,4H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNWMEBSBJKEFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC=C2N(C(=O)C)C(=O)C)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the diacetylamino and phenylcarbonyl groups. Common reagents used in these reactions include acetic anhydride, phenyl isocyanate, and ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or amino groups, often using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Benzothiophene Derivatives
Structural and Functional Group Analysis
The following table compares key structural features and properties of the target compound with analogous benzothiophene-3-carboxylates:
Key Observations :
Substituent Diversity: The target compound’s diacetylamino and phenylcarbonyl groups distinguish it from simpler analogs. These groups likely reduce solubility in polar solvents compared to the hydroxyl-containing derivative .
Crystallographic Characterization : Structural determination of such compounds often relies on tools like SHELXL for refinement and ORTEP-3 for molecular graphics .
Physicochemical Properties
- Solubility : The hydroxyl group in ’s compound increases water solubility, whereas the target compound’s hydrophobic phenylcarbonyl group may favor organic solvents.
- Stability: The diacetylamino group could confer resistance to enzymatic degradation compared to primary amines (e.g., ’s 2-amino derivative).
Biological Activity
Ethyl 7-(diacetylamino)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate is a synthetic compound belonging to the class of benzothiophene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzothiophene core, which is modified by the presence of diacetylamino and phenylcarbonyl groups. This unique structure contributes to its potential biological activities. The molecular formula is , with a molecular weight of approximately 358.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 358.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzothiophene derivatives, including this compound. The compound has shown promising results against various bacterial strains. For instance, a study indicated that related compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has indicated that benzothiophene derivatives possess anticancer properties. This compound has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects. A notable study revealed that compounds with similar structures induced apoptosis in cancer cells through the activation of caspase pathways .
Analgesic Effects
The analgesic activity of related benzothiophene compounds was assessed using the "hot plate" method in animal models. These studies suggest that this compound may exert analgesic effects comparable to established analgesics like metamizole .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been documented in related studies.
- Interaction with Receptors : Some derivatives interact with pain receptors, contributing to their analgesic effects.
Study on Antimicrobial Efficacy
A study published in Chemistry of Iminofurans explored the antimicrobial efficacy of various benzothiophene derivatives, including this compound. The results indicated a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Cytotoxicity Assay
In a cytotoxicity assay conducted on human cancer cell lines, this compound demonstrated IC50 values indicating effective cell growth inhibition at low concentrations. This supports its potential use in cancer therapy .
Analgesic Activity Assessment
Research assessing the analgesic potential through behavioral tests showed that the compound significantly reduced pain response times compared to control groups, indicating its efficacy as an analgesic .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
